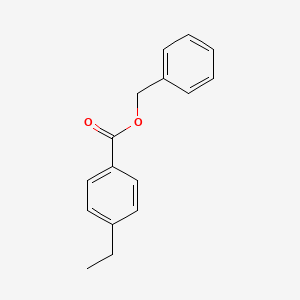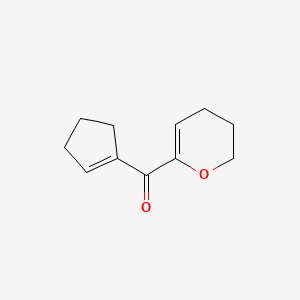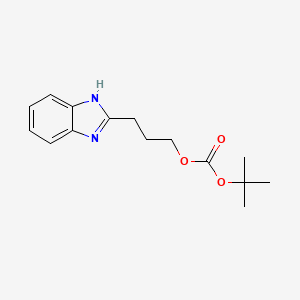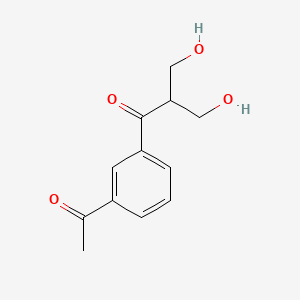
N-(1-Hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Hydroxypropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
N-(1-Hydroxypropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 1-amino-2-propanol. The reaction is typically carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth have been reported as effective methods for the preparation of benzamide derivatives .
化学反応の分析
Types of Reactions
N-(1-Hydroxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of N-(1-Oxopropyl)benzamide.
Reduction: Formation of N-(1-Hydroxypropyl)aniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学的研究の応用
N-(1-Hydroxypropyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of N-(1-Hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses and cell survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cell types .
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Propylbenzamide: Similar structure but with a propyl group instead of a hydroxypropyl group.
N-(2-Hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
N-(1-Hydroxypropyl)benzamide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
特性
CAS番号 |
875557-09-8 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-(1-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H,11,13) |
InChIキー |
DJPSUYJQBKMRAS-UHFFFAOYSA-N |
正規SMILES |
CCC(NC(=O)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-2-Methyl-4-[(prop-1-yn-1-yl)imino]pent-2-enenitrile](/img/structure/B12586577.png)

![3,5-Bis[3-(benzyloxy)-4-nitrophenoxy]benzoic acid](/img/structure/B12586587.png)
![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
![(2R)-2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B12586594.png)
![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)
![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)


![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)


